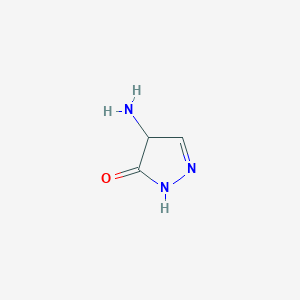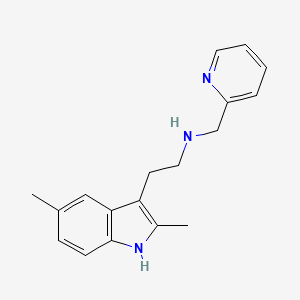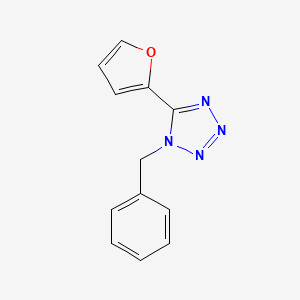
3-Cyclopropoxy-5-methylisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-methylisonicotinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of isonicotinonitrile, featuring a cyclopropoxy group at the third position and a methyl group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Cyclopropoxy-5-methylisonicotinonitril umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit dem kommerziell erhältlichen 3-Hydroxy-5-methylisonicotinonitril.
Cyclopropylierung: Die Hydroxylgruppe wird unter Verwendung von Cyclopropylbromid in Gegenwart einer Base wie Kaliumcarbonat in eine Cyclopropoxygruppe umgewandelt.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.
Industrielle Produktionsmethoden: Für die großtechnische Produktion kann der Prozess optimiert werden, um Folgendes einzubeziehen:
Durchflussreaktoren: Um die Reaktionsausbeute und -effizienz zu verbessern.
Katalysatoren: Einsatz von Phasentransferkatalysatoren zur Steigerung der Geschwindigkeit der Cyclopropylierung.
Reinigung: Techniken wie Umkristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu erreichen.
Arten von Reaktionen:
Oxidation: 3-Cyclopropoxy-5-methylisonicotinonitril kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierungskatalysatoren wie Palladium auf Kohlenstoff durchgeführt werden, wobei die Nitrilgruppe in ein Amin umgewandelt wird.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyclopropoxygruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Nukleophile wie Amine oder Thiole in polaren aprotischen Lösungsmitteln.
Hauptprodukte:
Oxidation: 3-Cyclopropoxy-5-methylisonicotinsäure.
Reduktion: 3-Cyclopropoxy-5-methylisonicotinsäureamid.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Chemie:
Baustein: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Liganden-Design: Wird beim Design von Liganden für die Koordinationschemie eingesetzt.
Biologie:
Enzyminhibition: Potenzieller Einsatz als Inhibitor in enzymatischen Studien aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Molekülen.
Medizin:
Arzneimittelentwicklung: Wird auf sein Potenzial als Pharmakophor bei der Entwicklung neuer Therapeutika, insbesondere bei der Behandlung neurologischer Erkrankungen, untersucht.
Industrie:
Materialwissenschaften: Wird bei der Synthese neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 3-Cyclopropoxy-5-methylisonicotinonitril seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In der medizinischen Chemie kann es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Cyclopropoxy- und Methylgruppen können die Bindungsaffinität und -spezifität der Verbindung gegenüber ihrem Ziel beeinflussen, was sich auf die gesamte biologische Aktivität auswirkt.
Ähnliche Verbindungen:
3-Cyclopropoxyisonicotinonitril: Fehlt die Methylgruppe an der fünften Position.
5-Methylisonicotinonitril: Fehlt die Cyclopropoxygruppe an der dritten Position.
3-Hydroxy-5-methylisonicotinonitril: Enthält eine Hydroxylgruppe anstelle einer Cyclopropoxygruppe.
Einzigartigkeit: 3-Cyclopropoxy-5-methylisonicotinonitril ist einzigartig aufgrund des Vorhandenseins sowohl der Cyclopropoxy- als auch der Methylgruppe, die seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga signifikant verändern können. Dieses duale Substitutionsschema kann sein Potenzial als vielseitiges Zwischenprodukt in der Synthesechemie und als Kandidat für die Medikamentenentwicklung verbessern.
Wirkmechanismus
The mechanism by which 3-Cyclopropoxy-5-methylisonicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methyl groups can influence the binding affinity and specificity of the compound towards its target, affecting the overall biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxyisonicotinonitrile: Lacks the methyl group at the fifth position.
5-Methylisonicotinonitrile: Lacks the cyclopropoxy group at the third position.
3-Hydroxy-5-methylisonicotinonitrile: Contains a hydroxyl group instead of a cyclopropoxy group.
Uniqueness: 3-Cyclopropoxy-5-methylisonicotinonitrile is unique due to the presence of both the cyclopropoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-7-5-12-6-10(9(7)4-11)13-8-2-3-8/h5-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
HZPIQMIJIARKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1C#N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)





![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


